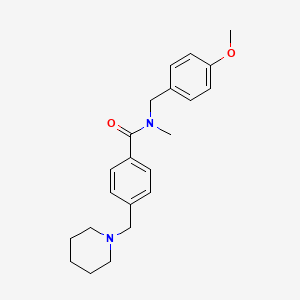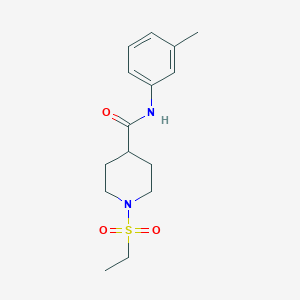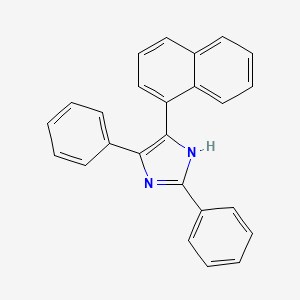![molecular formula C17H27N3OS B4614644 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4614644.png)
2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide
Descripción general
Descripción
The compound "2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide" likely shares structural and functional similarities with various bioactive molecules that exhibit interactions with biological receptors and possess unique physical and chemical properties. Such molecules often serve as key starting points or intermediates in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, including nucleophilic substitutions, amidation, and thiolation. These processes require precise conditions to ensure the correct functional groups are introduced at the desired positions within the molecule. For example, compounds with structural similarities have been synthesized through chloroacetylation and subsequent reactions with substituted phenylpiperazine (Yang Jing, 2010).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques like X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods allow for the elucidation of the conformation, stereochemistry, and electronic properties of the molecule. For instance, the Fourier transform infrared spectra and normal mode analysis can provide insights into the conformation and vibrational modes of similar compounds (R. Singh, et al., 2000).
Aplicaciones Científicas De Investigación
1. Pharmacological Properties and Binding Affinity
A study examined the pharmacological characterization of a compound structurally similar to 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide, focusing on its high affinity for κ-opioid receptors. This compound demonstrated potential for treating depression and addiction disorders due to its selective receptor binding and in vivo efficacy (Grimwood et al., 2011).
2. Synthesis and Biological Activities
Research on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, substances structurally related to the compound , demonstrated their potential as anti-inflammatory and analgesic agents. These compounds showed significant activity as COX-2 inhibitors and possessed analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
3. Potential in Anticancer Applications
A novel series of acetamidothiazole derivatives, which include compounds similar in structure to 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide, were synthesized and evaluated for their in vitro anticancer activity. These compounds showed promising results against cancer cell lines, indicating their potential in anticancer therapy (Ali et al., 2013).
4. Applications in Neuropharmacology
Compounds structurally similar to the subject compound have been studied for their potential in neuropharmacology. They have demonstrated inhibitory activity against acetylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's (Yurttaş et al., 2013).
5. Fourier Transform Infrared Spectra Analysis
The Fourier Transform Infrared (FTIR) spectra and normal mode analysis of compounds structurally related to 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide have been conducted. This study provided insights into the conformation and molecular structure of these compounds, which is crucial for understanding their pharmacological properties (Singh et al., 2000).
6. Potential in Gastrointestinal Disorders
Research into structurally similar compounds has explored their potential in treating gastrointestinal disorders. These compounds have exhibited gastric anti-secretory and gastroprotective activities, showing promise as therapeutic agents for conditions like peptic ulcers (Hirakawa et al., 1998).
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-15-4-6-16(7-5-15)22-14-17(21)18-8-3-9-20-12-10-19(2)11-13-20/h4-7H,3,8-14H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEZHTYSYFZWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCCCN2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4614564.png)

![2-[4-(3-isoxazolylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4614571.png)
![4-{[3-(4-morpholinylcarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4614573.png)

![N-cyclopentyl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4614592.png)

![3-[(4-ethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4614607.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4614626.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B4614628.png)

![1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4614658.png)
![N-isopropyl-2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide](/img/structure/B4614667.png)